Clavanin C
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
VFHLLGKIIHHVGNFVYGFSHVF |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Broad-Spectrum Activity
Clavanin C exhibits potent antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against multidrug-resistant strains, making it a promising candidate for addressing the growing issue of antibiotic resistance. For instance, this compound has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent .
Mechanisms of Action
The mechanisms by which this compound exerts its antimicrobial effects are multifaceted:
- Membrane Disruption : this compound interacts with bacterial membranes, leading to disruption and cell lysis. This is particularly effective at acidic pH levels, which enhance its activity .
- Metal Ion Interaction : Research indicates that the presence of metal ions, such as zinc (Zn²⁺), can significantly enhance the antimicrobial potency of this compound. In fact, studies have reported up to a 16-fold increase in activity when zinc is present .
- Biofilm Inhibition : this compound has demonstrated the ability to inhibit biofilm formation and disrupt established biofilms, which are notoriously difficult to treat with conventional antibiotics .
Immunomodulatory Effects
In addition to its direct antimicrobial properties, this compound exhibits immunomodulatory effects that can enhance host defense mechanisms. It has been shown to stimulate leukocyte recruitment and the production of immune mediators while modulating inflammatory responses. This dual action not only aids in infection clearance but also helps mitigate excessive inflammation that can lead to tissue damage .
Innovative Formulations
To address challenges such as low solubility and short half-life associated with peptide therapeutics, researchers have explored various formulations:
- Nanoparticle Encapsulation : this compound has been encapsulated in nanoparticles to improve its stability and delivery. For example, using EUDRAGIT® polymers, researchers created nanoantibiotics that demonstrated enhanced efficacy against bacterial sepsis in animal models .
- Combination Therapies : Studies have investigated synergistic effects between this compound and other AMPs or antibiotics. Such combinations can enhance overall antimicrobial effectiveness and reduce the likelihood of resistance development .
Case Studies
- Bacterial Sepsis Control : A study utilized nanostructured this compound to control bacterial sepsis in mice models. The results indicated a 100% survival rate under sub-lethal conditions, showcasing its potential as a therapeutic agent against severe infections .
- Biofilm Disruption : Research demonstrated that this compound could inhibit biofilm formation by E. coli O157 and S. aureus at concentrations lower than those required for direct antibacterial action, highlighting its utility in preventing chronic infections associated with biofilms .
Comparison with Similar Compounds
Structural and Functional Comparison
Clavanin C shares structural homology with other clavanins and related AMPs but exhibits distinct sequence features that influence its bioactivity:
Key Findings :
- Clavanin A vs. This compound : Clavanin A’s phenylalanine-rich sequence enhances membrane insertion, while this compound’s histidine residues may optimize activity in acidic environments (e.g., infected wounds) . Both peptides exhibit α-helical conformations in membrane-mimetic environments (e.g., SDS, TFE) .
- Clavanin MO: A bioengineered variant of Clavanin A with five additional residues, Clavanin MO demonstrates superior antimicrobial potency and expanded functionality, including antiviral and immunomodulatory effects .
- Clavaspirin : Despite shared precursor features (e.g., signal sequences), Clavaspirin’s mature peptide diverges significantly, suggesting distinct evolutionary roles .
Mechanistic Divergence
- Membrane Interaction : Clavanin A binds preferentially to anionic lipids (e.g., DOPC, ergosterol) via hydrophobic and electrostatic interactions, causing membrane curvature and leakage . This compound’s histidine residues likely facilitate similar pH-responsive lipid discrimination, though direct evidence is lacking.
- Anti-Biofilm Activity : Clavanin A reduces E. coli and MRSA biofilm formation at MBIC values of 8–16 µg/mL, outperforming conventional antibiotics like ciprofloxacin . This compound’s biofilm inhibition remains unquantified but is presumed analogous due to shared amphipathic design .
Therapeutic Potential
- Clavanin A : Effective in sepsis and wound infection models; synergizes with host immune responses .
- Clavanin MO : Engineered for enhanced stability and multifunctionality, with low cytotoxicity (128 µg/mL safe in mammalian cells) .
- This compound: Limited therapeutic data, but its histidine content positions it as a candidate for pH-targeted drug delivery .
Preparation Methods
Solid-Phase Peptide Synthesis
This compound is typically synthesized using the solid-phase peptide synthesis (SPPS) method, employing F-moc (9-fluorenylmethoxycarbonyl) chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored on a resin, facilitating high purity and yield. The synthesized peptide is then cleaved from the resin and subjected to purification.
Purification and Characterization
Purification is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A linear gradient of acetonitrile in water with trifluoroacetic acid (TFA) is used to elute the peptide, monitored at absorbance wavelengths of 216 and 280 nm. The purity and molecular mass of this compound are confirmed by mass spectrometry techniques such as MALDI-TOF/TOF. Peptide quantification is achieved through absorbance measurements at multiple wavelengths (205, 215, and 225 nm) to ensure accuracy.
| Step | Method/Technique | Purpose |
|---|---|---|
| Peptide synthesis | Solid-phase peptide synthesis (F-moc chemistry) | Assembly of amino acid chain |
| Cleavage & purification | Reverse-phase HPLC (C18 column) | Purification of peptide |
| Molecular mass confirmation | MALDI-TOF/TOF mass spectrometry | Verification of peptide identity |
| Quantification | UV absorbance at 205, 215, 225 nm | Accurate concentration measurement |
Nanostructuration of this compound for Enhanced Stability
Rationale for Nanoparticle Encapsulation
Clavanin peptides, including this compound, face challenges such as low solubility, short half-life in circulation, and susceptibility to proteolytic degradation. To address these issues, nanobiotechnology approaches encapsulate this compound within polymeric nanoparticles, improving stability, controlled release, and antimicrobial efficacy.
Materials Used for Nanoparticle Preparation
Two methacrylate-based polymers are primarily employed:
- EUDRAGIT® L 100-55 : An anionic copolymer based on methacrylic acid and ethyl acrylate.
- EUDRAGIT® RS 30 D : A copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.
These polymers provide biodegradability, pH-dependent solubility, and permeability, making them suitable for pharmaceutical applications.
Nanoparticle Preparation Protocol
Nanoparticles are prepared via an oil/water emulsion technique with the following key steps:
- Dissolution of polymers in a 95% acetone and 5% ethanol solution.
- Addition of surfactant (Labrafil® M1944CS) to improve solubilization.
- Sequential addition of EUDRAGIT® RS 30 D, EUDRAGIT® L 100-55, surfactant, and this compound peptide.
- Induction of nanoparticle aggregation by adding ultrapure water.
- Incubation at 4°C for 12 hours.
- Centrifugation to remove residues.
- Solvent removal by rotary evaporation and further centrifugation.
The optimal polymer to copolymer ratio for nanoparticle formation is 3:1 (22.5 mg polymer to 7.5 mg copolymer).
Morphological and Physical Characterization
Nanoparticles are characterized using:
- Atomic Force Microscopy (AFM) : To determine particle diameter and surface morphology.
- Scanning Electron Microscopy (SEM) : To analyze particle shape and size.
- Dynamic Light Scattering (DLS) : To measure hydrodynamic diameter and polydispersity.
Typical nanoparticle sizes range from 120 to 372 nm with a low polydispersity index (~0.123) and a zeta potential around -7.16 mV, indicating stable colloidal dispersions.
Encapsulation Efficiency and Release Profile
- Encapsulation efficiency is assessed by coupling this compound with fluorescein isothiocyanate (FITC) and measuring the amount of peptide incorporated into nanoparticles.
- Release assays are conducted by incubating nanoparticles at 37°C and sampling over 7 days to evaluate peptide release kinetics.
Encapsulation efficiency is reported to be as high as 98%, indicating effective peptide loading.
| Parameter | Value/Range | Method |
|---|---|---|
| Nanoparticle size | 120–372 nm | AFM, SEM, DLS |
| Polydispersity index | ~0.123 | DLS |
| Zeta potential | -7.16 mV | DLS |
| Encapsulation efficiency | 98% | Fluorescence quantification |
| Release duration | Up to 7 days | In vitro release assays |
Coordination Chemistry Considerations in this compound Preparation
Research has shown that this compound can form complexes with metal ions such as Zn(II) and Cu(II), which influence its antimicrobial activity. The Zn(II)-Clavanin C complex exhibits unique coordination due to the peptide’s O═C–N–H fragment, which affects metal binding and enhances antimicrobial properties. This structural prefolding prior to metal binding is a critical consideration in the preparation and functional optimization of this compound for therapeutic applications.
Summary of Preparation Methods
| Preparation Stage | Description | Key Techniques/Materials |
|---|---|---|
| Peptide Synthesis | Solid-phase synthesis using F-moc chemistry | SPPS, F-moc, resin |
| Purification & Characterization | RP-HPLC purification, MALDI-TOF mass spectrometry | Reverse-phase HPLC, MALDI-TOF |
| Nanoparticle Encapsulation | Oil/water emulsion with methacrylate polymers | EUDRAGIT® L 100-55, EUDRAGIT® RS 30 D, Labrafil® M1944CS, rotary evaporation |
| Morphological Analysis | Size and shape determination | AFM, SEM, DLS |
| Encapsulation Efficiency | Fluorescence quantification of FITC-labeled peptide | FITC labeling, spectrofluorimetry |
| Release Assays | Controlled release over 7 days | In vitro incubation and sampling |
| Metal Coordination | Zn(II) and Cu(II) complexation affecting activity | Structural analysis, coordination chemistry |
Q & A
Basic: How can researchers establish the antimicrobial efficacy of Clavanin C in vitro?
Methodological Answer:
To evaluate antimicrobial activity, use standardized protocols such as minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects. For membrane-targeting peptides like this compound, combine fluorescence microscopy (e.g., SYTOX Green uptake) with liposome leakage assays to quantify membrane disruption . Validate results using Staphylococcus aureus and Escherichia coli as model pathogens, ensuring replicates (n ≥ 3) to account for biological variability. Reference CLSI guidelines for consistency .
Basic: What experimental controls are critical for assessing this compound’s cytotoxicity in mammalian cell lines?
Methodological Answer:
Include:
- Negative controls : Untreated cells and solvent-only (e.g., PBS or DMSO) to rule out vehicle effects.
- Positive controls : Known cytotoxins (e.g., Triton X-100) to establish maximum cell death thresholds.
- Cell viability assays : Use MTT or resazurin assays for metabolic activity, supplemented with lactate dehydrogenase (LDH) release to distinguish membrane integrity loss. Normalize data to cell count (e.g., via hemocytometer or flow cytometry) .
Advanced: How should conflicting data on this compound’s dose-dependent effects in osteoclastogenesis be resolved?
Methodological Answer:
Contradictions in dose-response outcomes (e.g., NO modulation in RAW 264.7 cells) require:
- Temporal analysis : Measure NO production at multiple time points (e.g., 24h, 72h, 7d) to capture dynamic effects, as seen in studies where Clavanin A showed time-dependent reversal of inhibition .
- Mechanistic deconvolution : Use RNA-seq or qPCR to track RANKL signaling pathways (e.g., NF-κB, NFATc1) across doses.
- Statistical rigor : Apply two-way ANOVA with post hoc tests (e.g., Tukey) to compare dose-time interactions. Report effect sizes and confidence intervals to clarify ambiguity .
Advanced: What methodologies optimize this compound’s stability in physiological conditions for in vivo studies?
Methodological Answer:
- Protease resistance : Test degradation kinetics in serum-containing media via HPLC or mass spectrometry. Modify peptide sequence (e.g., D-amino acid substitution) or use cyclization to enhance stability .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life. Validate bioavailability via pharmacokinetic profiling (e.g., AUC calculations in rodent models).
- Environmental factors : Control pH and ionic strength in buffers to mimic physiological conditions, as this compound’s activity is pH-dependent .
Advanced: How can researchers design studies to differentiate this compound’s direct antimicrobial action from immunomodulatory effects?
Methodological Answer:
- Dual-model systems : Compare bacterial killing in cell-free assays (e.g., broth microdilution) vs. co-cultures with immune cells (e.g., macrophages).
- Cytokine profiling : Use ELISA or multiplex assays to quantify IL-6, TNF-α, and IFN-γ in treated immune cells.
- Gene knockout models : Employ CRISPR-edited macrophages (e.g., TLR4⁻/⁻) to isolate peptide-specific immunomodulation .
Basic: What statistical approaches are recommended for analyzing this compound’s synergistic effects with antibiotics?
Methodological Answer:
- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤ 0.5), indifference (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
- Isobolograms : Plot dose-response curves to visualize additive/synergistic interactions.
- Machine learning : Apply Combenefit or SynergyFinder for high-throughput data analysis. Validate with Bliss independence or Loewe additivity models .
Advanced: How can structural-activity relationship (SAR) studies improve this compound’s therapeutic index?
Methodological Answer:
- Alanine scanning : Systematically replace residues to identify critical motifs for activity/toxicity.
- Molecular dynamics (MD) : Simulate peptide-lipid interactions to predict membrane binding efficiency (e.g., hydrophobic moment calculations).
- In silico design : Use tools like Rosetta or PEP-FOLD3 to engineer analogs with enhanced selectivity (e.g., reduced hemolytic activity) .
Basic: What ethical and methodological standards apply to in vivo studies of this compound?
Methodological Answer:
- Animal models : Follow ARRIVE guidelines for murine infection models. Use sample size calculations (e.g., G*Power) to minimize animal use.
- Ethical approval : Obtain institutional review board (IRB) approval for protocols involving vertebrates. Include humane endpoints (e.g., weight loss >20%) .
Advanced: How should researchers address batch-to-batch variability in synthetic this compound?
Methodological Answer:
- Quality control : Use HPLC (>95% purity) and MALDI-TOF MS for sequence verification.
- Standardization : Store lyophilized peptide at -80°C with desiccants to prevent hydrolysis.
- Inter-lab validation : Share batches with collaborating labs for cross-replication of key assays (e.g., MICs) .
Advanced: What meta-analysis strategies reconcile disparities in this compound’s reported mechanisms across studies?
Methodological Answer:
- Systematic review : Aggregate data from PubMed/Google Scholar using PRISMA guidelines. Filter studies by peptide concentration, assay type, and model system .
- Heterogeneity analysis : Use Cochran’s Q or I² statistics to quantify variability. Stratify findings by experimental conditions (e.g., pH, cell type).
- Publication bias assessment : Generate funnel plots to detect underreported negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
